molecular formula C8H7N3O2 B2781643 7-Methyl-2H-benzotriazole-5-carboxylic acid CAS No. 167626-77-9

7-Methyl-2H-benzotriazole-5-carboxylic acid

Cat. No.: B2781643
CAS No.: 167626-77-9
M. Wt: 177.163
InChI Key: XZTFBEJXTQCZOY-UHFFFAOYSA-N
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Description

7-Methyl-2H-benzotriazole-5-carboxylic acid (CAS 23814-12-2) is a benzannulated 1,2,3-triazole derivative that serves as a versatile and privileged scaffold in medicinal chemistry and inorganic synthesis . This compound features a benzo-fused triazole ring system, which is known for remarkable thermal and chemical stability, and exhibits two key functional sites: the nitrogen atoms of the triazole ring, which can act as ligands for metal coordination, and the carboxylic acid group at the 5-position, which allows for further synthetic modification and contributes to its mode of action . In biomedical research, benzotriazole-based systems like this one demonstrate a wide spectrum of versatile biological properties . They have been investigated as core structures for designing antimicrobial agents, showing promising activity against a range of Gram-positive and Gram-negative bacteria . Furthermore, benzotriazole derivatives have displayed significant potential as antiproliferative agents in antitumor research, with some compounds exhibiting activity against leukemia, ovarian, renal, and lung cancer cell lines . The mechanism of action for such biological activities is often linked to the inhibition of key enzymes, such as anti-tubulin activity, which disrupts crucial cellular processes . In inorganic and materials chemistry, this compound acts as a multifunctional ligand, where the deprotonated triazole nitrogen atoms can bridge metal centers to form polymeric complexes, and the carboxylate group can provide additional binding sites . This coordination versatility enables the construction of metal-organic frameworks (MOFs) and polynuclear clusters with potential functional properties . A specific and advanced application of the benzotriazole-5-carboxylic acid structure is its recent use as a mixed-mode ligand for chromatographic separation, where it has shown excellent binding capacity and selectivity for purifying antibodies from complex mixtures like human serum and cell culture supernatant . The product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

7-methyl-2H-benzotriazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-4-2-5(8(12)13)3-6-7(4)10-11-9-6/h2-3H,1H3,(H,12,13)(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTFBEJXTQCZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=NNN=C12)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167626-77-9
Record name 7-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2H-benzotriazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 7-methyl-1H-benzotriazole with a suitable carboxylating agent. The reaction conditions often include the use of a base and a solvent to facilitate the cyclization process .

Industrial Production Methods: Industrial production of 7-Methyl-2H-benzotriazole-5-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-2H-benzotriazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction may produce alcohols .

Scientific Research Applications

Corrosion Inhibition

Corrosion Inhibition Mechanism

Benzotriazole compounds are widely recognized for their effectiveness as corrosion inhibitors, particularly for copper and its alloys. The mechanism involves the formation of a protective passive layer that consists of a complex between the metal surface and the benzotriazole compound. This layer is insoluble in both aqueous and many organic solutions, significantly enhancing corrosion resistance.

Case Study: Heritage Conservation

A notable application of 7-Methyl-2H-benzotriazole-5-carboxylic acid is in the conservation of heritage metals. For instance, studies have shown that benzotriazole derivatives can effectively treat bronze disease, a form of corrosion affecting bronze artifacts. The compound's ability to form stable complexes with copper ions aids in preserving historical artifacts while preventing further degradation .

Drug Development

Biological Activity and Drug Design

Benzotriazole derivatives, including 7-Methyl-2H-benzotriazole-5-carboxylic acid, exhibit significant biological activities that make them valuable in pharmaceutical research. These compounds have been studied for their potential as drug precursors and agonists for various receptors.

Research Findings: RXR Agonism

Research indicates that 7-Methyl-2H-benzotriazole-5-carboxylic acid acts as a partial agonist for the retinoid X receptor (RXR). A study by Ohsawa et al. explored this activity, suggesting that derivatives of benzotriazole could lead to the development of more potent RXR agonists, which are involved in numerous cellular processes. This property highlights its potential utility in drug design aimed at modulating RXR-related pathways.

Coordination Chemistry

Role as a Bifunctional Ligand

In coordination chemistry, 7-Methyl-2H-benzotriazole-5-carboxylic acid serves as a bifunctional ligand capable of forming complexes with transition metals. This property is crucial for synthesizing new coordination polymers and materials with tailored properties.

Synthesis of Coordination Assemblies

For instance, it has been utilized in the solvent-induced synthesis of diverse dimensional coordination assemblies involving cupric ions. Such assemblies have shown promise in various applications ranging from catalysis to material science . The ability to manipulate the dimensionality and functionality of these complexes opens avenues for innovative applications in nanotechnology and materials engineering.

Summary Table of Applications

Application Area Details References
Corrosion InhibitionEffective inhibitor for copper; forms protective passive layers; used in heritage conservation (e.g., bronze disease treatment)
Drug DevelopmentActs as a partial agonist for RXR; potential in drug design targeting RXR pathways
Coordination ChemistryFunctions as a bifunctional ligand; used in synthesizing coordination polymers; applicable in nanotechnology

Mechanism of Action

The mechanism of action of 7-Methyl-2H-benzotriazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of target proteins. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades, leading to desired biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Core Heterocycle Differences
  • Benzotriazole vs. Benzimidazole: 7-Methyl-2-propyl-1H-benzimidazole-5-carboxylic acid (CAS 152628-03-0) shares the methyl and carboxylic acid substituents but has a benzimidazole core (two nitrogens) instead of benzotriazole (three nitrogens). This difference alters electron density and hydrogen-bonding capacity, influencing reactivity and biological interactions . Benzoxazole Derivatives: Compounds like 7-bromo-2-methyl-1,3-benzoxazole-5-carboxylic acid (C₉H₆BrNO₃) replace one nitrogen with oxygen, reducing basicity and increasing resistance to nucleophilic attack .
Substituent Effects
  • Halogen vs. Alkyl Groups: The bromine substituent in 7-bromo-2-methyl-1,3-benzoxazole-5-carboxylic acid increases molecular weight (256.05 g/mol) and introduces steric hindrance compared to the methyl group in the target compound (177.16 g/mol) .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
7-Methyl-2H-benzotriazole-5-carboxylic acid C₈H₇N₃O₂ 177.16 Not reported Carboxylic acid, Methyl
7-Methyl-2-propyl-1H-benzimidazole-5-carboxylic acid C₁₂H₁₄N₂O₂ 218.25 Not reported Carboxylic acid, Methyl, Propyl
7-Bromo-2-methyl-1,3-benzoxazole-5-carboxylic acid C₉H₆BrNO₃ 256.05 Not reported Carboxylic acid, Bromo, Methyl
6-Furan-2-yl-4-methyl-6,7-dihydro-1H-benzotriazole-5-carboxylic acid ethyl ester C₁₄H₁₅N₃O₃ 274.05 Liquid (yellow) Ester, Methyl, Furan
  • Solubility : The carboxylic acid group in the target compound improves aqueous solubility compared to ester derivatives (e.g., 6ga in , which is a liquid) .
  • Thermal Stability : Methyl and propyl substituents in benzimidazoles () may lower melting points compared to halogenated analogs due to reduced crystallinity .

Biological Activity

7-Methyl-2H-benzotriazole-5-carboxylic acid (MBTCA) is a heterocyclic compound belonging to the benzotriazole family. It features a benzene ring fused with a triazole ring, characterized by a carboxylic acid group at the 5-position and a methyl group at the 7-position. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of MBTCA is C8H7N3O2C_8H_7N_3O_2, and it possesses unique chemical properties due to its structural components. The presence of both the methyl and carboxylic acid groups enhances its reactivity and interaction with biological targets.

PropertyValue
IUPAC Name7-methyl-2H-benzotriazole-5-carboxylic acid
Molecular Weight165.16 g/mol
SolubilitySoluble in water
Melting PointNot specified

The biological activity of MBTCA is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can modulate protein functions through:

  • Binding to Active Sites : MBTCA can inhibit specific enzymes by binding to their active sites, altering their catalytic activity.
  • Signaling Pathways : It may activate or inhibit signaling cascades that lead to various biological responses, such as apoptosis in cancer cells.

Antimicrobial Activity

Research has demonstrated that MBTCA exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for MBTCA against these pathogens are comparable to established antibiotics, indicating its potential as an antimicrobial agent .

Anticancer Properties

MBTCA has been studied for its anticancer effects, particularly in melanoma cells. In vitro studies revealed that MBTCA induces apoptosis in A375 melanoma cells by:

  • Reducing Cell Viability : At concentrations as low as 25 µM, MBTCA significantly decreased cell viability.
  • Modulating Gene Expression : It was found to upregulate pro-apoptotic genes such as Bax while downregulating anti-apoptotic genes like Bcl-2 .

Study on Antimicrobial Efficacy

A study conducted by Ochal et al. evaluated the antibacterial activity of various benzotriazole derivatives, including MBTCA. The results indicated that MBTCA had effective antibacterial properties against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 12.5 to 25 µg/mL against resistant strains .

Study on Anticancer Activity

In a separate investigation focusing on melanoma treatment, MBTCA was tested for its cytotoxic effects on human keratinocytes and melanoma cells. The findings confirmed that while MBTCA reduced the viability of cancer cells significantly, it exhibited minimal toxicity towards normal cells, suggesting a favorable therapeutic index for cancer treatment .

Comparative Analysis with Related Compounds

MBTCA shares structural similarities with other benzotriazole derivatives but possesses distinct biological properties due to the presence of the methyl group and carboxylic acid. This uniqueness allows for enhanced interaction with biological targets compared to simpler benzotriazole compounds.

CompoundAntimicrobial ActivityAnticancer Activity
7-Methyl-2H-benzotriazole-5-carboxylic acidHighSignificant
BenzotriazoleModerateLow
1H-Benzotriazole-5-carboxylic acidLowModerate

Q & A

Q. What synthetic methodologies are reported for 7-Methyl-2H-benzotriazole-5-carboxylic acid?

The compound can be synthesized via cyclization of intermediates such as 4-butyrylamino-3-methyl-5-nitro-benzoic acid methyl ester. Key steps include nitro group reduction (e.g., catalytic hydrogenation) and acid hydrolysis. Alternative routes for structurally related benzotriazoles involve the Vilsmeier-Haack reaction for introducing chloro or aldehyde functionalities . For example, derivatives of 2-chloro quinoline-3-carbaldehyde were synthesized using this method, which could be adapted for benzotriazole frameworks .

Q. How is the structural integrity of 7-Methyl-2H-benzotriazole-5-carboxylic acid confirmed?

Structural confirmation relies on:

  • IR spectroscopy : Detection of carboxylic acid C=O stretches (~1700 cm⁻¹) and benzotriazole ring vibrations.
  • NMR spectroscopy : ¹H NMR identifies methyl groups (δ ~2.5 ppm) and aromatic protons, while ¹³C NMR confirms carboxylate (δ ~170 ppm) and heterocyclic carbons.
  • Mass spectrometry : Molecular ion peaks should align with theoretical masses (e.g., m/z 207 for C₉H₈N₃O₂). Discrepancies between theoretical and experimental data may indicate impurities or tautomeric forms .

Q. What purification techniques are effective for isolating 7-Methyl-2H-benzotriazole-5-carboxylic acid?

Column chromatography using ethyl acetate/hexane gradients is widely employed for benzotriazole derivatives. For acidic compounds, recrystallization from polar solvents (e.g., ethanol/water mixtures) improves purity. Monitoring via TLC (Rf ~0.3–0.5 in ethyl acetate) ensures homogeneity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 7-Methyl-2H-benzotriazole-5-carboxylic acid?

Optimization strategies include:

  • Catalyst selection : Palladium on carbon (Pd/C) for selective nitro reductions, avoiding over-reduction.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Temperature control : Maintaining 80–100°C during cyclization minimizes side reactions.
  • Stoichiometric ratios : A 1:1.2 molar ratio of precursor to reducing agent improves yields by 10–15% .

Q. What strategies address discrepancies in reported biological activities of benzotriazole derivatives?

Contradictions in biological data (e.g., antimicrobial activity) may arise from:

  • Purity variations : Validate compound purity via HPLC (>95%) and elemental analysis.
  • Assay conditions : Standardize MIC (Minimum Inhibitory Concentration) tests using consistent bacterial strains (e.g., E. coli ATCC 25922) and solvent controls.
  • Structural analogs : Compare activity with methyl-substituted analogs (e.g., 5-methyl vs. 7-methyl isomers) to identify structure-activity relationships (SAR) .

Q. How are computational methods applied to study 7-Methyl-2H-benzotriazole-5-carboxylic acid?

  • Density Functional Theory (DFT) : Predicts electron density distribution, identifying reactive sites (e.g., carboxylate group for nucleophilic attacks).
  • Molecular docking : Evaluates binding affinity to biological targets (e.g., bacterial dihydrofolate reductase). Docking scores correlate with experimental IC₅₀ values, guiding lead optimization .

Q. What experimental approaches validate the tautomeric forms of benzotriazole derivatives?

  • Variable-temperature NMR : Monitors proton shifts to detect tautomeric equilibria (e.g., 1H vs. 2H tautomers).
  • X-ray crystallography : Resolves crystal structures to confirm dominant tautomers. For example, 2H-tautomers often exhibit planar benzotriazole rings .

Methodological Tables

Q. Table 1. Comparative Synthesis Routes for Benzotriazole Derivatives

PrecursorKey Reaction StepsYield (%)Purity Analysis MethodReference
4-Butyrylamino-3-methyl-5-nitro-benzoic acid methyl esterNitro reduction, acid hydrolysis65–70¹H NMR, HPLC
2-Chloro quinoline-3-carbaldehyde derivativeVilsmeier-Haack cyclization55–60IR, Mass spectrometry

Q. Table 2. Spectral Data for Structural Confirmation

TechniqueKey Peaks/FeaturesInterpretation
IR1700 cm⁻¹ (C=O), 1500–1600 cm⁻¹ (aromatic C=C)Confirms carboxylic acid and ring
¹H NMR (DMSO-d6)δ 2.5 (s, 3H, CH₃), δ 8.1–8.3 (m, 2H, Ar-H)Assigns methyl and aromatic protons
MSm/z 207 (M⁺)Matches molecular formula C₉H₈N₃O₂

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